Atpenin A5 is a potent and selective inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase), an enzyme crucial for cellular respiration. [, , , , , , , , , , , , , , , , , , , ] It was originally isolated as an antifungal antibiotic from the fungus Penicillium sp. [] Atpenin A5 has garnered significant attention in scientific research as a valuable tool for investigating the roles of complex II in various biological processes, including cellular metabolism, oxidative stress, and disease pathogenesis. [, , , , , , , , , , , , , , , , , , , ]
Chemically, Atpenin A5 belongs to a class of compounds known as pyridine derivatives. Its classification as a mitochondrial complex II inhibitor places it within the broader category of bioactive natural products with therapeutic potential in oncology and metabolic disorders.
The total synthesis of Atpenin A5 has been achieved through various synthetic routes, with significant advancements made in enantioselective synthesis. The most notable method involves a convergent approach using key reactions such as ortho-metalation/boronation, oxidation with meta-chloroperbenzoic acid, and regioselective epoxide-opening reactions .
The synthesis typically begins with commercially available precursors, which undergo several transformations:
Atpenin A5's molecular structure features a pyridine ring substituted with various functional groups that are critical for its biological activity. The compound can be represented by the following structural formula:
The structural data can be elucidated through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the presence and arrangement of functional groups within the molecule .
Atpenin A5 participates in various chemical reactions primarily due to its functional groups. Key reactions include:
The reactivity of Atpenin A5 can be exploited in synthetic chemistry to develop analogs with modified side chains for enhanced biological activity. Structure-activity relationship studies have demonstrated how alterations in the side chain can influence inhibitory potency against mitochondrial complex II .
Atpenin A5 exerts its biological effects by binding to mitochondrial complex II, inhibiting its activity. This inhibition disrupts the electron transport chain, leading to decreased ATP production and increased reactive oxygen species generation.
Research indicates that Atpenin A5's binding affinity is influenced by its structural features, particularly the substituents on the pyridine ring. Studies utilizing spectrophotometric assays have quantified its inhibitory effects on complex II, providing insights into its mechanism at molecular levels .
Atpenin A5 is characterized by:
Chemical properties include:
Relevant analytical techniques such as NMR and infrared spectroscopy have been employed to characterize these properties accurately .
Atpenin A5 has significant applications in scientific research:
Atpenin A5 is a secondary metabolite biosynthesized by specific fungal strains within the Penicillium genus, notably Penicillium sp. FO-125. The compound was initially isolated from fermentation broths screened for mitochondrial complex II inhibitors [1] [5]. Standard fermentation protocols utilize complex media such as Czapek Yeast Autolysate (CYA) or Malt Extract Agar (MEA), incubated at 25°C for 5–7 days under aerobic conditions [2] [6]. Following biomass separation, liquid-liquid extraction with organic solvents (e.g., ethyl acetate, dichloromethane) concentrates the metabolite. Subsequent purification employs chromatographic techniques, including silica gel flash chromatography and preparative HPLC, yielding crystalline Atpenin A5 [1]. Agro-industrial waste substrates like sugarcane bagasse (SCB) enhance yield (1.92 g/L), demonstrating a 62.5% increase over corn steep liquor-based media by optimizing carbon flux in Penicillium chrysogenum strains [8].
Table 1: Fermentation Parameters for Atpenin A5 Production in Penicillium spp.
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Medium Composition | SCB-supplemented CYA | 62.5% increase vs. CSL |
Temperature | 25°C | Maximal biomass growth |
Incubation Period | 5–7 days | Complete substrate utilization |
pH | 5.4 | Enhanced secondary metabolism |
Aeration | Rotary shaking (125 rpm) | Oxygen-dependent biosynthesis |
The first enantioselective total synthesis of Atpenin A5 was achieved via a convergent strategy coupling two advanced intermediates: a functionalized pyridine core (5-iodo-2,3,4,6-tetraalkoxypyridine, 4b) and a chiral side-chain aldehyde (5) [1] [7]. The pyridine segment was constructed from 2-chloro-3-pyridinol (6) through ortho-directed metalation, iodination, and halogen dance reactions to install key oxygen functionalities [1]. The aldehyde fragment originated from commercial (−)-Roche ester (7), undergoing cyanide substitution, DIBAL reduction, and asymmetric Sharpless epoxidation with (−)-DET to establish C8/C9 stereocenters with >99% ee [1] [5]. A critical regioselective epoxide opening with Me₂CuLi/BF₃·Et₂O introduced the C10 methyl group stereospecifically. Final coupling via lithiation of 4b and addition to aldehyde 5 yielded the alcohol 25, oxidized to ketone 26 with Dess-Martin periodinane. Global deprotection with trifluoroacetic acid (TFA) afforded synthetic Atpenin A5, enabling revision of incorrect historical ¹H-NMR assignments for the natural product [1] [7].
Table 2: Key Steps in Enantioselective Synthesis of Atpenin A5
Intermediate | Synthetic Transformation | Yield (%) | Stereochemical Outcome |
---|---|---|---|
Aldehyde 5 | Sharpless epoxidation/(−)-DET | 91 | C8/C9 stereocenters, >99% ee |
Epoxide 20 | Regioselective Me₂CuLi opening | 94 | C10 methyl group, single diastereomer |
Ketone 26 | Dess-Martin oxidation | 86 | Preserves side-chain chirality |
Final Product | Bis-MOM deprotection with TFA | 93 | Matches natural configuration |
Halogen dance reactions are pivotal for regioselective functionalization of Atpenin A5’s pyridine core. The synthesis begins with ortho-iodination of 2,3-dimethoxypyridin-4-ol (8) using I₂/K₂CO₃, yielding 5-iodo derivative 9 (75%) [1] [9]. Protection as the MOM ether (10) enables a lithium diisopropylamide (LDA)-mediated halogen dance: bromine or iodine migrates from C5 to C6 via deprotonation at C6, generating a transient aryllithium species that quenches with electrophiles. This affords 6-halopyridine 11 (75%), setting the stage for C5 functionalization [1] [5]. Subsequent ortho-lithiation/boronation with n-BuLi/(MeO)₃B, followed by mCPBA oxidation, installs the C6 hydroxyl group (13). Bis-MOM protection then furnishes the versatile coupling partner 4b, essential for convergent synthesis [1] [9]. This methodology permits late-stage diversification of the pyridine ring, facilitating analogs like 4-epi-Atpenin A5, a potent nematode complex II inhibitor synthesized similarly [5].
Table 3: Halogen Dance Applications in Pyridine Core Synthesis
Starting Material | Reagents/Conditions | Product | Regiochemical Outcome |
---|---|---|---|
10 (5-Iodo) | LDA, Br₂ (cat.), THF, −78°C | 11 (6-Iodo) | Migration from C5 to C6 |
11 | n-BuLi/(MeO)₃B → mCPBA | 13 (6-Hydroxy) | Ortho-hydroxylation at C6 |
13 | MOMCl, i-Pr₂NEt | 4b | Bis-MOM protected C4/C6 OH |
While total syntheses enable structural diversification, chemoenzymatic strategies offer efficient access to stereochemically complex side chains. The native biosynthetic pathway in Penicillium spp. employs polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules to assemble Atpenin A5’s dichlorinated alkyl chain [10]. In vitro, Sharpless asymmetric epoxidation and ketoreductases provide enantiopure intermediates. For example, allylic alcohol 18 undergoes (−)-DET-catalyzed epoxidation to furnish epoxy alcohol 20 as a single diastereomer (91% yield), outperforming achiral mCPBA (1:1 dr) [1] [9]. Engineered E. coli expressing alcohol dehydrogenases or ketoreductases can further desymmetrize prochiral diketones for side-chain analogs. Combined chemical synthesis and enzymatic resolution delivered derivatives like 16c, exhibiting enhanced complex II inhibition (IC₅₀ = 64 nM) and anti-proliferative activity in prostate cancer models [9]. Gene cluster analysis in Sphaerulina musiva (which produces Atpenin A5) identified a pathway-specific transcription factor (apnH); its disruption abolishes production, confirming cluster identity and enabling future metabolic engineering [10].
Table 4: Chemoenzymatic Methods for Side-Chain Derivatization
Strategy | Key Reaction/Enzyme | Product Stereoselectivity | Application |
---|---|---|---|
Sharpless Epoxidation | (−)-DET/Ti(O^i^Pr)₄, TBHP | Single diastereomer (20) | Establishes C8/C9 chirality |
Enzymatic Epoxide Resolution | Epoxide hydrolases | >98% ee | Access to non-natural stereoisomers |
Whole-Cell Biocatalysis | Engineered ketoreductases (KREDs) | d.r. >20:1 | Chiral alcohol precursors |
Gene Cluster Engineering | apnH knockout in S. musiva | N/A | Pathway validation/overproduction |
Concluding Remarks
Atpenin A5’s intricate structure necessitates synergistic biosynthetic and synthetic approaches. Fermentation of optimized Penicillium strains provides natural product access, while enantioselective synthesis enables stereochemical validation and analog production. Innovations like halogen dance reactions resolve pyridine functionalization challenges, and chemoenzymatic methods streamline side-chain diversification. These advances support ongoing exploration of Atpenin A5 derivatives as biochemical tools and therapeutic leads, particularly in mitochondrial dysfunction and cancer research [5] [9] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1